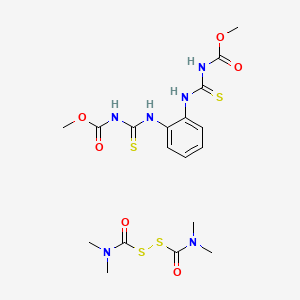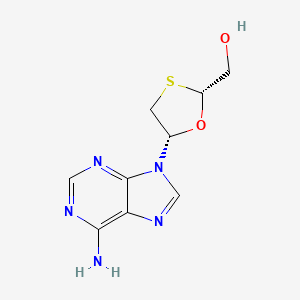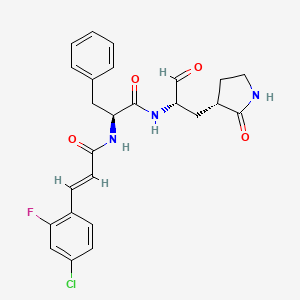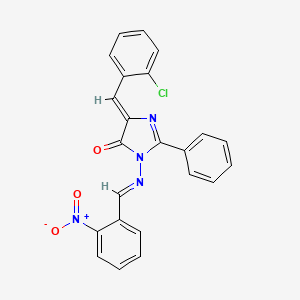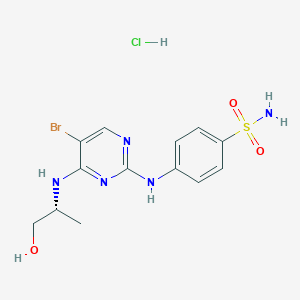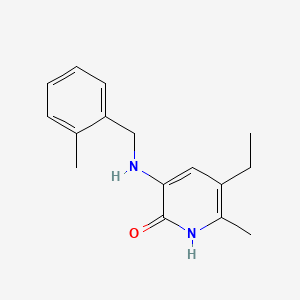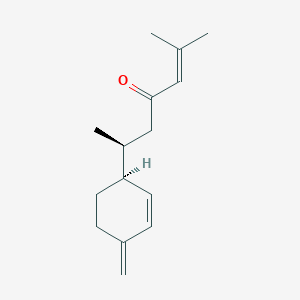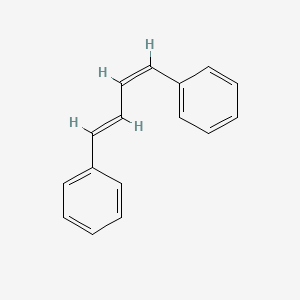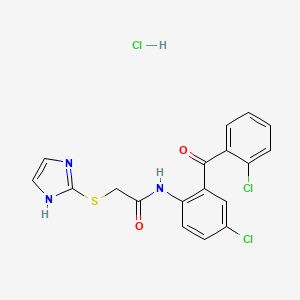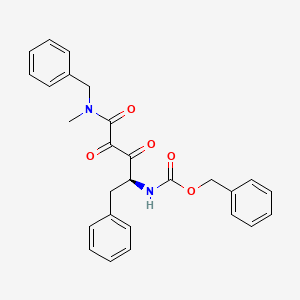
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of appropriate amines with carbon dioxide or its derivatives, followed by esterification with phenylmethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized carbamic acid derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This distinguishes it from simpler carbamic acid derivatives, which may have more limited reactivity and applications.
Properties
CAS No. |
136226-17-0 |
|---|---|
Molecular Formula |
C27H26N2O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-[benzyl(methyl)amino]-3,4,5-trioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C27H26N2O5/c1-29(18-21-13-7-3-8-14-21)26(32)25(31)24(30)23(17-20-11-5-2-6-12-20)28-27(33)34-19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3,(H,28,33)/t23-/m0/s1 |
InChI Key |
APIFHNMHDDKVGD-QHCPKHFHSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


